beta-Chloralose
Description
A derivative of CHLORAL HYDRATE that was used as a sedative but has been replaced by safer and more effective drugs. Its most common use is as a general anesthetic in animal experiments.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[(2S,3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGBLRPYBAHRT-GVUNPQSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)O[C@H](O2)C(Cl)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046575 | |
| Record name | beta-Chloralose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16376-36-6 | |
| Record name | 1,2-O-[(1S)-2,2,2-Trichloroethylidene]-α-D-glucofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16376-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Chloralose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Chloralose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .BETA.-CHLORALOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CUN2U7N0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Isomerism and Anomeric Characterization of Beta Chloralose
Chloralose (B1664795) exists as two primary stereoisomers, or anomers, designated as alpha (α) and beta (β). These isomers arise from the cyclization of glucose in the presence of chloral (B1216628), leading to the formation of a new stereocenter at the anomeric carbon (C-1 of the original glucose molecule). The distinction between the alpha and beta anomers is based on the stereochemical configuration at this anomeric center.
In the furanose ring structure of chloralose, the orientation of the substituent on the anomeric carbon relative to the CH₂OH group determines whether the isomer is alpha or beta. While detailed crystallographic and spectroscopic data specifically for isolated beta-chloralose are less common in the literature compared to its alpha counterpart, the fundamental principles of carbohydrate chemistry define their structural relationship. The synthesis of chloralose through the reaction of glucose with chloral and sulfuric acid results in a mixture of both α- and β-anomers. gv-solas.de
Table 1: Properties of Chloralose Isomers
| Property | Alpha-Chloralose | This compound |
|---|---|---|
| CAS Number | 15879-93-3 sigmaaldrich.com | 16376-36-6 biosynth.com |
| Molecular Formula | C₈H₁₁Cl₃O₆ sigmaaldrich.com | C₈H₁₁Cl₃O₆ |
| Molecular Weight | 309.53 g/mol sigmaaldrich.com | 309.53 g/mol |
| Typical Anomeric Composition in Commercial Products | ~85% | ~15% |
| Primary Biological Effect | Anesthetic gv-solas.de | Toxic, Convulsive gv-solas.de |
Historical Context of Isomeric Distinction in Pharmacological Literature
The pharmacological effects of chloralose (B1664795) were first described in the late 19th century, with Hanriot and other researchers publishing their findings between 1893 and 1897. gv-solas.de Early in the research history of chloralose, it was recognized that the crude mixture of isomers possessed hypnotic properties. However, as research methodologies became more refined, the distinct pharmacological profiles of the alpha and beta anomers became apparent.
The literature clearly delineates a functional separation between the two isomers. Alpha-chloralose was identified as the isomer responsible for the anesthetic effects and has been used for this purpose in laboratory animals for physiological studies, particularly those involving the neuronal control of circulation and respiration. gv-solas.de In contrast, beta-chloralose was characterized as not having an anesthetic effect but rather possessing toxic and convulsive properties. gv-solas.de This distinction is critical, as the presence of the beta isomer can introduce confounding variables and adverse effects in experimental settings. It is assumed that the beta isomer has substantial toxic potential and can trigger convulsions. gv-solas.de
This historical understanding has shaped the modern use of chloralose in research, where only alpha-chloralose is considered suitable for anesthesia in laboratory animals under specific conditions. gv-solas.de The recognition of this compound as a toxic component has led to the development of purification methods and the specification of anomeric purity in commercially available chloralose preparations.
Contemporary Significance of Beta Chloralose in Research Purity and Outcomes
Acid-Catalyzed Condensation and Stereochemical Outcomes in Chloralose Synthesis
The primary method for synthesizing chloralose involves the acid-catalyzed condensation of chloral (trichloroacetaldehyde) with D-glucose. semanticscholar.orgresearchgate.netsciforum.netyok.gov.tr This reaction, first reported by Arthur Heffter in 1889, yields a mixture of two main stereoisomers: α-chloralose and β-chloralose. semanticscholar.orgresearchgate.netsciforum.net These isomers are diastereomers, differing in the configuration at the anomeric carbon of the furanose ring formed during the reaction. yok.gov.tr
The reaction proceeds by forming a cyclic acetal (B89532) between the aldehyde group of chloral and the hydroxyl groups of glucose, resulting in a 1,2-O-trichloroethylidene ring. semanticscholar.orgscielo.brscielo.br The stereochemistry of the newly formed chiral center on the trichloroethylidene group determines whether the α or β isomer is formed. yok.gov.tr The α-isomer is characterized by an axial orientation of the trichloromethyl (CCl3) group, while the β-isomer has this group in an equatorial position. sciforum.netyok.gov.tr
While the reaction with D-glucose produces both α- and β-isomers, similar reactions with other monosaccharides such as D-xylose, D-arabinose, D-galactose, and D-mannose have been reported to yield predominantly the β-isomer. semanticscholar.org The reaction conditions, including temperature, can influence the ratio of the α- and β-isomers produced. For instance, lower temperatures during the initial stages of the reaction have been observed to favor the formation of α-glucochloralose. lookchem.com
These chloralose derivatives are notably stable under acidic and mildly basic conditions, a property attributed to the inductive effects of the trichloromethyl group. scielo.brscielo.brscispace.com However, they are susceptible to degradation under strongly basic conditions. scielo.brscispace.com
Methodological Approaches for this compound Isolation and Purity Assessment
The isolation and purification of β-chloralose from the reaction mixture containing its α-isomer presents a significant challenge due to their similar chemical properties. Fractional crystallization is a primary technique employed for this purpose. nih.govwikipedia.orggoogle.com This method leverages subtle differences in the solubility of the two isomers in a given solvent system to achieve separation. The process involves dissolving the mixture in a suitable solvent and then gradually cooling the solution to induce crystallization. The initial crystals formed will be enriched in the less soluble isomer. However, the co-crystallization of isomers can sometimes occur, making complete separation difficult. nih.gov
Chromatographic techniques offer a more refined approach for the separation and purification of chloralose isomers. High-performance liquid chromatography (HPLC) is a particularly effective method. researchgate.netoup.com Reversed-phase HPLC, using a C18 column and a mobile phase consisting of mixtures of water with organic solvents like methanol (B129727) or acetonitrile, can separate α- and β-chloralose. oup.com The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.
Other chromatographic methods, such as ion-exchange chromatography, have also been explored, sometimes in the presence of dissociating agents like chloral hydrate (B1144303) to improve the separation of complex mixtures. nih.gov
The purity of the isolated β-chloralose is assessed using various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable for structural confirmation and purity evaluation. researchgate.netscispace.comoup.com Mass spectrometry (MS), often coupled with a chromatographic system (LC-MS or GC-MS), provides information on the molecular weight and fragmentation pattern, further confirming the identity and purity of the compound. researchgate.netoup.com
Table 1: Methodological Approaches for this compound Isolation and Purity Assessment
| Method | Principle | Application | Key Findings/Considerations |
|---|---|---|---|
| Fractional Crystallization | Differential solubility of isomers | Isolation of β-chloralose from α-chloralose | Can be effective but may be hampered by co-crystallization of isomers. nih.govwikipedia.org |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | Separation and quantification of α- and β-chloralose | Reversed-phase HPLC with C18 columns is a common and effective method. oup.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis | Identification and quantification of chloralose isomers, often after derivatization. oup.comresearchgate.net | Requires derivatization (e.g., acetylation) for analysis. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei | Structural elucidation and differentiation of α- and β-isomers based on chemical shifts and coupling constants. researchgate.netoup.com | Provides detailed structural information for unambiguous isomer identification. oup.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by two stages of mass analysis | Highly sensitive and specific detection and quantification of chloralose isomers. researchgate.netoup.com | Offers superior sensitivity and selectivity for residue analysis. |
Analytical Validation of this compound Content in Research-Grade Alpha-Chloralose Preparations
Commercial and research-grade α-chloralose preparations are often mixtures containing a certain percentage of the β-isomer. lgcstandards.com Therefore, analytical validation is crucial to accurately determine the content of β-chloralose in these preparations.
High-performance liquid chromatography (HPLC) is a widely used and validated method for this purpose. lgcstandards.comoup.com A typical analysis might show a research-grade α-chloralose sample containing a significant percentage of the β-isomer. For example, one analysis of a commercial chloralose product (PESTANAL®) indicated the presence of 90.0% α-isomers and 8.3% β-isomers by HPLC area. lgcstandards.com Another standard is specified to contain ≥85% α-chloralose and ≤15% β-chloralose.
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides an even more sensitive and selective method for the quantification of chloralose isomers. oup.comnih.gov This technique can distinguish between the active α-isomer and the inactive β-form, which is important for studies where the biological activity of α-chloralose is being investigated. oup.com Reports have shown that the β-isomer can be present in significant amounts, with one study on a human poisoning case indicating that 10–38% of the chloralose detected in urine was β-chloralose. oup.comnih.gov
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful tool for the analytical validation of chloralose isomers. researchgate.netoup.comresearchgate.net The distinct chemical shifts and coupling constants of the protons in the α- and β-isomers allow for their differentiation and quantification through the relative integration of peak areas. researchgate.netoup.com Signals from the β-chloralose isomer can be detected alongside those of the α-isomer in analytical samples. oup.com
Table 2: Analytical Validation of this compound in Alpha-Chloralose Preparations
| Analytical Technique | Sample Type | Findings | Reference |
|---|---|---|---|
| HPLC | Research-Grade Chloralose (PESTANAL®) | 90.0% α-isomers, 8.3% β-isomers (by area %) | lgcstandards.com |
| HPLC | Analytical Standard | Specification: ≤15% β-chloralose | |
| UHPLC-MS/MS | Human Urine Sample | 10-38% of total chloralose detected was β-chloralose | oup.comnih.gov |
| ¹H NMR Spectroscopy | Biological Samples | Signals from the β-chloralose isomer were detected alongside the α-isomer. | oup.com |
This compound Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors: Studies on Modulatory Capacity
Research into the molecular actions of chloralose isomers has consistently demonstrated a significant divergence in their effects on the Gamma-Aminobutyric Acid Type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The alpha-isomer, α-chloralose, is known to exert barbiturate-like actions, potently enhancing GABA-mediated currents. nih.govwikipedia.org This potentiation is achieved by increasing the receptor's affinity for GABA, which is a key mechanism of its anesthetic effect. researchgate.net
In stark contrast, the beta-isomer, β-chloralose, is pharmacologically inactive as a modulator of the GABA-A receptor. nih.govwikipedia.org Studies using recombinant GABA-A receptors have shown that while α-chloralose effectively enhances receptor function, β-chloralose fails to produce any modulation of GABA-mediated currents. nih.gov This lack of activity at the GABA-A receptor site underscores why β-chloralose does not possess the anesthetic properties attributed to its alpha counterpart. wikipedia.org The GABA-A receptor's binding site can effectively discriminate between the two isomers, failing to be affected by the beta structure. nih.gov This fundamental difference in receptor interaction is the primary determinant of their distinct pharmacological profiles.
Neurophysiological Effects of this compound: Electrophysiological and Behavioral Assessments
The neurophysiological effects of this compound are markedly different from the sedative and anesthetic effects of its isomer. While α-chloralose is used in research to induce anesthesia, β-chloralose is not considered to have any anesthetic effect. gv-solas.de Instead, it is characterized by its toxic and convulsive properties. gv-solas.de
Behavioral assessments in animal models indicate that β-chloralose does not produce narcosis or sedation. usu.edu Its primary effect on the central nervous system is excitatory, leading to convulsions. gv-solas.de This is a significant distinction from α-chloralose, which can also produce excitatory effects like myoclonic jerks but within a broader profile of CNS depression and anesthesia. researchgate.net
While detailed electroencephalogram (EEG) studies focusing exclusively on isolated this compound are scarce in the available literature, its known convulsive nature implies significant disruptive electrical activity in the brain. The toxic profile is considered substantial, and it is this convulsant activity that defines its neurophysiological impact, rather than the structured CNS depression seen with anesthetics.
Comparative Analysis of Central Nervous System Activity Between this compound and Alpha-Chloralose Isomers
A comparative analysis of the two chloralose isomers highlights their diametrically opposed effects on the central nervous system. The primary distinction lies in their anesthetic potential and their interaction with GABA-A receptors. Alpha-chloralose is an effective, albeit controversial, anesthetic agent used in animal research, whereas this compound is inactive as an anesthetic. wikipedia.orggv-solas.de The anesthetic potential of the alpha isomer is reported to be 25 times greater than that of the beta isomer. gv-solas.de
Alpha-chloralose is valued in neurophysiological research for its ability to preserve autonomic and cardiovascular reflexes while inducing a state of anesthesia. researchgate.netgv-solas.de Electrophysiological studies show that α-chloralose anesthesia is characterized by a unique EEG pattern with intermittent high-amplitude transients and an enhancement of power in the alpha (8–13 Hz) and beta (13–30 Hz) frequency bands, which differs from the delta-wave dominance of other anesthetics. nih.govnih.gov
Conversely, this compound is defined by its lack of anesthetic action and its toxic, convulsive effects. gv-solas.de It does not produce the characteristic EEG patterns associated with anesthesia and instead induces pathological excitatory states. This divergence is rooted in their differing abilities to modulate the GABA-A receptor, as outlined previously. nih.govwikipedia.org
| Feature | This compound | Alpha-Chloralose |
| Primary CNS Effect | Convulsive, Toxic gv-solas.de | Anesthetic, Sedative wikipedia.orggv-solas.de |
| Anesthetic Activity | Inactive nih.govwikipedia.org | Active; 25x more potent than beta-isomer gv-solas.de |
| GABA-A Receptor Modulation | Inactive nih.govwikipedia.org | Potent positive allosteric modulator nih.govresearchgate.net |
| Observed Behavioral Effects | Seizures | Dose-dependent sedation, myoclonic jerks researchgate.netresearchgate.net |
| EEG Characteristics | Associated with convulsive activity | Enhanced alpha and beta band power nih.gov |
Toxicological Profiles and Adverse Biological Manifestations
Elucidation of Beta-Chloralose-Induced Convulsive Activity and Excitatory Phenomena
This compound, a structural isomer of the anesthetic alpha-chloralose, is recognized for its toxic and convulsive properties rather than any anesthetic effect. gv-solas.de It is a potent stimulant of the spinal reflex, leading to hyperreflexia, particularly in response to sudden auditory stimuli, spontaneous myoclonic movements, and generalized convulsions. vettimes.com This excitatory activity is a significant aspect of its toxicological profile.
The convulsive effects of this compound may be attributed to several potential mechanisms. One hypothesis suggests that these effects could arise from the contamination of alpha-chloralose with its beta isomer during synthesis. researchgate.net Another theory proposes that the convulsions are due to a release of motor control by the cerebral cortex or a state of hyperexcitability in neuronal activity. researchgate.net In human cases of poisoning with chloralose (B1664795) (a mixture of alpha and beta isomers), electroencephalograms (EEGs) have shown characteristic abnormalities, including slow delta waves and numerous spikes, indicative of significant central nervous system disruption. vettimes.com
Clinical observations in animals accidentally poisoned with chloralose-based rodenticides further illustrate its excitatory effects. Affected animals, including dogs and cats, often present with seizures and muscle tremors. researchgate.net
Cellular and Molecular Mechanisms of this compound Toxicity
The primary mechanism of action for the chloralose compound class involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgmedchemexpress.cn Alpha-chloralose enhances the activity of GABA-A receptors, leading to increased chloride ion influx and neuronal hyperpolarization, which results in sedation and anesthesia. nih.gov
In stark contrast, this compound is inactive as a modulator of the GABA-A receptor. wikipedia.orgnih.govnih.gov Studies using recombinant GABA-A receptors have demonstrated that while alpha-chloralose enhances GABA-mediated currents, this compound has no such effect and does not antagonize the actions of its alpha isomer at the receptor. nih.govnih.gov This lack of activity at the primary anesthetic target likely explains its inability to produce sedation and instead contribute to a toxic profile characterized by central nervous system stimulation. nih.gov
The toxicity of chloralose is also linked to its metabolism. After ingestion, chloralose is hydrolyzed in the stomach to chloral (B1216628), which is then metabolized by hepatic alcohol dehydrogenase to trichloroethanol (TCE), an active metabolite. vettimes.comresearchgate.net TCE is lipid-soluble and can cross the blood-brain barrier, where it depresses cortical centers of the central nervous system. vettimes.com It has also been suggested that TCE may sensitize the myocardium to catecholamines, potentially leading to cardiac arrhythmias. vettimes.com The differential effects of the alpha and beta isomers at a molecular level contribute to the complex toxicological presentation of chloralose exposure.
| Receptor/Process | Effect of Alpha-Chloralose | Effect of this compound | Reference |
| GABA-A Receptor | Potentiates GABA-induced currents, enhances inhibitory neurotransmission | Inactive, does not modulate receptor activity | wikipedia.orgnih.govnih.gov |
| Spinal Reflexes | Depressant effect on the brain | Potent stimulant, causes hyperreflexia and convulsions | vettimes.com |
| Metabolism | Hydrolyzed to chloral, then to trichloroethanol (TCE) | Hydrolyzed to chloral, then to trichloroethanol (TCE) | vettimes.comresearchgate.net |
Methodologies for Toxicological Assessment of this compound in Experimental Models
The toxicological assessment of this compound, often in the context of alpha-chloralose poisoning, relies on various analytical methods to detect and quantify the compound in biological samples. These methodologies are crucial for diagnosing clinical cases in animals and for monitoring secondary toxicosis in wildlife.
Chromatographic Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been employed for the detection of chloralose in biological matrices. Often, derivatization is required to make the compound suitable for GC analysis. nih.gov For instance, a headspace GC-MS method involves the conversion of alpha-chloralose to chloral prior to detection. nih.gov Solid-phase microextraction (SPME) coupled with GC-MS/MS has also been developed for the sensitive detection of alpha-chloralose in biological fluids like gastrointestinal fluids and blood. jchr.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and rapid method for determining chloralose concentrations in animal tissues and blood. oup.comresearchgate.net It allows for the direct analysis of methanol (B129727) extracts without extensive sample preparation. researchgate.net Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been validated for the quantitative analysis of alpha-chloralose in feline serum, proving to be a fast and selective tool for confirming poisoning cases. nih.gov
Sample Preparation:
Extraction procedures are tailored to the specific biological matrix. For general screening, samples may be extracted under alkaline conditions with a solvent like methyl tert-butyl ether (MTBE). oup.com For blood and urine, protocols may involve protein precipitation followed by SPME. jchr.org Urine samples can also be treated with β-glucuronidase to deconjugate metabolites before extraction. oup.com
Analytical Findings in Toxicological Cases:
In a fatal human intoxication case, chloralose was detected in blood at a concentration of 65.1 mg/L, with high levels also found in gastric contents. oup.com
In feline poisoning cases confirmed by UHPLC-MS/MS, serum concentrations of alpha-chloralose ranged from 538 to 17,500 ng/mL. nih.gov
| Analytical Method | Matrix | Key Features | Reference |
| GC-MS/MS with SPME | Biological fluids (Blood, GI fluids) | High sensitivity and reliability for detection. | jchr.org |
| LC-MS/MS | Animal tissues, Blood, Urine | Rapid, specific, and allows for direct analysis of extracts. | oup.comresearchgate.net |
| UHPLC-MS/MS | Feline Serum | Fast, selective, and quantitative for confirming poisoning. | nih.gov |
Impact of this compound Contamination on Research Animal Welfare and Experimental Validity
The presence of this compound as a contaminant in alpha-chloralose preparations poses a significant threat to both the welfare of research animals and the validity of experimental results. Since only the alpha isomer possesses the desired anesthetic properties, the convulsive effects of the beta isomer are considered a severe side effect. gv-solas.de
Animal Welfare Concerns:
The use of chloralose can lead to excitation during the induction phase of anesthesia. nih.gov
Intraperitoneal administration of chloralose has been associated with inflammatory reactions in several animal species, including guinea pigs, rats, and calves. researchgate.net This can cause unnecessary pain and distress.
The compound can induce hypothermia, which, if not managed, can be lethal. vettimes.comresearchgate.net
Impact on Experimental Validity:
The unpredictable convulsive activity induced by this compound can introduce significant variability into experimental data, potentially requiring the use of a larger number of animals to achieve statistical power. unc.edu.ar
The physiological stress caused by the toxic effects of this compound can confound experimental results, particularly in studies focused on neuroscience, cardiovascular function, and metabolism. researchgate.netresearchgate.netfrontiersin.org For example, alpha-chloralose is known to alter basal hemodynamics, including heart rate and vascular resistance. The additional stress from this compound would further complicate the interpretation of such data.
The difficulty in maintaining a stable and appropriate plane of anesthesia when the anesthetic agent is contaminated with a convulsant can compromise the reliability of the entire experiment. researchgate.net
Due to these concerns, it is recommended that only pure α-chloralose be used for anesthesia in laboratory animals and that its use be restricted to non-recovery experiments where alternative anesthetics are not suitable. gv-solas.de The potential for contamination underscores the importance of using standardized, high-purity compounds in research to ensure both animal welfare and the integrity of scientific findings.
Advanced Analytical Methods for Beta Chloralose Quantification
Development and Validation of Chromatographic-Mass Spectrometric Techniques for Beta-Chloralose Detection (e.g., UHPLC-MS/MS, GC-MS) in Biological Samples
The detection of this compound, often in the presence of its more active alpha-isomer, requires highly selective and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques developed and validated for this purpose. nih.govdiva-portal.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS & UHPLC-MS/MS)
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a preferred method due to its high selectivity, sensitivity, and ability to directly analyze chloralose (B1664795) without derivatization. nih.gov Several methods have been developed and validated for quantifying chloralose in biological matrices such as blood, serum, urine, and various tissues. nih.govdesinsectador.comnih.gov
A key advantage of UHPLC-MS/MS is its capacity to chromatographically separate the alpha and beta isomers of chloralose, which is crucial for specific quantification. diva-portal.org One validated UHPLC-MS/MS method for feline serum demonstrated a limit of detection (LOD) of 30 ng/mL and a limit of quantification (LOQ) of 100 ng/mL. nih.govdiva-portal.orgnih.gov Sample preparation for this method involves a straightforward protein precipitation with acetonitrile, followed by dilution of the supernatant before injection into the UHPLC-MS/MS system. nih.govhelsinki.fi
For tissue analysis, a rapid and specific LC-MS/MS method was developed using an isocratic reverse-phase HPLC system with electrospray ionization in negative ion mode. nih.govresearchgate.net Sample preparation involved simple methanol (B129727) extraction. The identification of chloralose was achieved by monitoring multiple reaction monitoring (MRM) transitions, specifically the precursor ions m/z 309 and 307 to a common product ion m/z 161. nih.govresearchgate.net This method demonstrated a linear calibration over a range of 0.025-1.3 µg/mL and an LOQ of 0.28 mg/kg for liver tissue. nih.govresearchgate.net
Interactive Table 1: UHPLC-MS/MS Method Parameters for Chloralose Analysis in Feline Serum Data derived from a validated quantitative method. nih.govdiva-portal.org
| Parameter | Value/Description |
| Instrumentation | Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS-MS) |
| Sample Type | Feline Serum |
| Sample Preparation | Protein precipitation with acetonitrile, dilution with water |
| Chromatography | Successful separation of alpha and beta isomers |
| Isomer Retention Time | Alpha-chloralose: 1.80 min; this compound: 2.02 min |
| Limit of Detection (LOD) | 30 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL |
| Concentration Range in Study | 538 to 17,500 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS methods have also been employed for the detection of chloralose. nih.gov These methods often require a derivatization step to make the chloralose molecule more volatile and suitable for gas chromatography. nih.govdiva-portal.org For instance, analysis of tissue samples has been performed using GC after acetylation of the compound. researchgate.net Another approach involves a headspace GC-MS method where chloralose is converted to chloral (B1216628) prior to detection. nih.govdiva-portal.org In a fatal intoxication case, chloralose was quantified in blood and other tissues using a GC-MS system following liquid-liquid extraction. oup.com For urine samples, a deconjugation step using β-glucuronidase was performed before extraction, indicating that chloralose is excreted in part as a glucuronide conjugate. oup.com
Interactive Table 2: Comparison of Chromatographic-Mass Spectrometric Techniques
| Feature | UHPLC-MS/MS | GC-MS |
| Derivatization | Not typically required nih.gov | Often required (e.g., acetylation) nih.govresearchgate.net |
| Selectivity | High, can separate isomers diva-portal.org | Good, depends on derivatization and column |
| Sample Throughput | Generally faster analysis times nih.gov | Can be slower due to sample preparation |
| Primary Application | Quantification in blood, serum, tissues nih.govnih.gov | Analysis of urine, tissues, stomach contents nih.govoup.com |
| Ionization Mode | Electrospray Ionization (ESI) nih.govresearchgate.net | Electron Ionization (EI) jchr.org |
Spectroscopic Characterization Techniques for this compound Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and its synthesized derivatives. sciforum.netyok.gov.tr Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) provide detailed information about the molecule's architecture. sciforum.netresearchgate.nettubitak.gov.tr
In synthetic chemistry, when this compound is used as a starting material for new compounds, these spectroscopic techniques are used to confirm that the desired chemical transformation has occurred and to fully characterize the new molecular structure. sciforum.net For example, the structures of novel thiosemicarbazones and semicarbazones derived from chloralose were characterized using FTIR and NMR. researchgate.net Similarly, the molecular structure of 3-O-Methyl-1,2-O-(S)-trichloroethylidene-α-D-xylo-furanuronic acid, synthesized from β-chloralose, was confirmed using modern spectroscopic methods including FT-IR, ¹H-NMR, and ¹³C-NMR. sciforum.net
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Specific chemical shifts and coupling constants are characteristic of the chloralose structure. researchgate.net
¹³C NMR reveals the number of different carbon atoms in the molecule and their electronic environments, which is essential for confirming the carbon skeleton. researchgate.net
FTIR Spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) groups and the C-O-C ether linkages characteristic of the acetal (B89532) structure. tubitak.gov.trresearchgate.net
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), provides the exact molecular weight of the compound, allowing for the determination of its elemental composition. researchgate.net
The combination of these techniques allows for a complete and definitive confirmation of the three-dimensional structure of this compound and its derivatives. yok.gov.tr
Bioanalytical Approaches for this compound Profiling in Environmental and Tissue Matrices
Bioanalytical methods are crucial for understanding the distribution and metabolic fate of this compound in biological systems and its presence in the environment. These approaches utilize the sensitive analytical techniques described previously to profile the compound across a wide range of sample types.
Tissue Distribution Profiling
Studies have focused on quantifying chloralose in various post-mortem tissues to understand its distribution within the body following ingestion. In one case of fatal intoxication, a specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol was developed to analyze multiple biological specimens. oup.com The results showed high concentrations of chloralose in gastric contents, confirming the route of administration, as well as its distribution in blood, urine, vitreous humour, brain, bile, and liver. oup.com In animals, methods have been established for the analysis of liver, kidney, brain, and stomach contents, providing valuable data for veterinary toxicology. desinsectador.com
Metabolite Profiling
A significant aspect of bioanalytical profiling is the identification of metabolites. Chloralose is known to be metabolized, in part, through conjugation with glucuronic acid before being excreted in the urine. desinsectador.comoup.com Advanced techniques like UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) are employed to screen for and identify these metabolites. In feline urine samples, several tentative metabolites have been detected, including dechlorinated and oxidized forms of chloralose, as well as multiple sulfate (B86663) conjugates and a glucuronic acid conjugate. helsinki.fi This type of profiling provides a more complete picture of the compound's biotransformation.
Environmental Matrix Analysis
While less common in the literature, the detection of this compound in environmental samples is an area of concern due to its use as a rodenticide. jchr.org Reliable and sensitive analytical methods are necessary for detecting its presence in matrices such as soil and water. jchr.org Techniques like solid-phase microextraction (SPME) coupled with GC-MS/MS have been explored for the extraction and identification of alpha-chloralose from biological fluids, and such methods could be adapted for environmental samples to assess contamination levels. jchr.org
Methodological Implications and Future Research Trajectories
Mitigation Strategies for Beta-Chloralose Presence in Anesthetic Protocols for Neuroscientific Studies
The presence of this compound as a contaminant in alpha-chloralose anesthetic preparations can introduce significant variability and confounding effects in neuroscientific studies. Strategies to mitigate its impact are crucial for ensuring experimental validity and reproducibility.
Purification of Anesthetic Preparations: A primary mitigation strategy is the purification of alpha-chloralose to remove the beta-isomer. The differing physical properties of the two isomers can be exploited for separation. One documented method relies on their differential solubility; alpha-chloralose is soluble in cold methanol (B129727), whereas this compound is reportedly insoluble. researchgate.net This allows for a degree of purification by dissolving the mixture in cold methanol and separating the soluble alpha-anomer. Given that this compound is less soluble in water than its alpha counterpart, recrystallization techniques may also serve as a viable, though less commonly cited, purification method. researchgate.net Researchers should, at a minimum, procure alpha-chloralose from suppliers that provide a certificate of analysis specifying the low percentage of the beta-isomer. biosynth.comsigmaaldrich.com
Use of Combination Anesthesia: Another effective strategy is the use of alpha-chloralose in combination with other anesthetic agents. This approach can help to stabilize the anesthetic plane and may counteract the excitatory effects of the this compound impurity. gv-solas.de Common combinations reported in neuroscientific literature include:
Alpha-chloralose and Urethane: This combination is frequently used in physiological experiments studying cardiovascular and respiratory control. gv-solas.de
Alpha-chloralose and Isoflurane (B1672236): Studies often use isoflurane for the initial surgical preparation before switching to an alpha-chloralose infusion for functional measurements. nih.govnih.gov More recent protocols have demonstrated that a combination of alpha-chloralose with a low concentration of isoflurane (e.g., 0.5%) and dexmedetomidine (B676) can enhance the quality of local field potential (LFP) signals and maintain a stable anesthetic state for many hours. nih.gov
Alpha-chloralose and Barbiturates: The co-administration with barbiturates is another combination used to manage anesthesia induction. gv-solas.de
Considerations for Experimental Design in Studies Utilizing Alpha-Chloralose Preparations with Isomeric Mixtures
When using alpha-chloralose that contains this compound, even in small quantities, several critical factors must be incorporated into the experimental design to ensure the reliability and correct interpretation of the results.
The primary concern is the distinctly different physiological effect of each isomer. While alpha-chloralose acts as a CNS depressant, largely through potentiation of GABA-A receptor activity, this compound is a potent CNS stimulant that can produce hyperreflexia and convulsions. gv-solas.devettimes.com This introduces a significant confounding variable, as excitatory phenomena observed during an experiment could be erroneously attributed to the experimental manipulation rather than the anesthetic impurity.
Key Experimental Design Considerations:
Reporting of Isomer Content: It is imperative for researchers to report the source and specified purity of the alpha-chloralose used, including the known or maximum percentage of the beta-isomer. This information is critical for the interpretation and replication of studies.
Physiological Monitoring: Continuous and rigorous monitoring of the animal's physiological state is essential. This should include electroencephalography (EEG) to detect any subclinical or overt seizure activity that could be induced by this compound. nih.govnih.gov The presence of myoclonic jerks or other convulsive signs must be noted and considered during data analysis. researchgate.net
Control Groups: When feasible, studies could incorporate control groups anesthetized with alternative agents (e.g., pure isoflurane, urethane) to differentiate the effects of the primary anesthetic from the potential excitatory effects of the this compound contaminant.
Data Interpretation: Researchers must be cautious when interpreting data, particularly findings related to neuronal excitation, network oscillations, or reflex sensitivity. The known stimulant properties of this compound should be acknowledged as a potential limitation and a factor in the discussion of results. vettimes.com For example, some reports suggest that the convulsive effects historically attributed to alpha-chloralose may, in fact, be due to the beta-isomer contaminant.
| Property | Alpha-Chloralose | This compound | Reference |
|---|---|---|---|
| Primary CNS Effect | Depressant / Anesthetic | Stimulant / Convulsant | gv-solas.devettimes.com |
| Anesthetic Potential | Effective | Considered to have no significant anesthetic effect | gv-solas.de |
| Mechanism of Action | Potentiates GABA-A receptor activity | Potent stimulant of spinal reflexes; precise molecular mechanism less defined | vettimes.com |
| Solubility | Soluble in cold methanol; more water-soluble | Insoluble in cold methanol; less water-soluble | researchgate.netresearchgate.net |
Emerging Research Questions and Unexplored Facets of this compound Biology
While this compound is primarily regarded as an undesirable byproduct in anesthetic preparations, its distinct biological activity presents several opportunities for future research. The current body of knowledge has significant gaps, and exploring them could yield valuable insights into neuropharmacology.
Unraveling the Molecular Mechanism of Action: The most pressing research question is the precise molecular mechanism underlying the convulsant effects of this compound. While the alpha-isomer's action on GABA-A receptors is relatively well-documented, the targets of the beta-isomer are poorly understood. vettimes.com
Does this compound act on GABAergic systems, but in an opposing manner to the alpha-isomer?
Could it be an agonist or modulator at excitatory neurotransmitter receptors, such as glutamate (B1630785) receptor subtypes (e.g., NMDA, kainate)? nih.gov
Does it interfere with the function of inhibitory interneurons or descending inhibitory pathways? frontiersin.org
Investigating these questions using modern neuropharmacological techniques like patch-clamp electrophysiology, receptor binding assays, and in-vivo neurochemical monitoring could reveal novel pathways involved in seizure generation.
Metabolism and Bioactivity of Metabolites: The metabolic fate of this compound is another underexplored area. Chloralose is known to be hydrolyzed to glucose and chloral (B1216628), with chloral being further metabolized to the active hypnotic trichloroethanol. researchgate.netvettimes.comchemicalbook.com However, it is not clear if the alpha and beta isomers undergo metabolism at different rates or through different pathways. Research is needed to determine:
The specific enzymes responsible for this compound metabolism.
Whether its metabolites possess their own unique biological activities.
How its metabolic profile differs from that of alpha-chloralose and whether this contributes to its distinct toxicological profile.
Potential as a Pharmacological Tool: While unsuitable as an anesthetic, the potent convulsant properties of this compound could potentially be harnessed as a research tool. Just as other convulsants (e.g., kainate, pentylenetetrazol) are used to model epilepsy and study anticonvulsant drugs, a purified form of this compound could offer a new model for inducing seizures through a potentially unique mechanism. nih.gov Exploring its effects on specific neuronal circuits could provide new insights into the balance of excitation and inhibition in the central nervous system. Further research into derivatives of chloralose isomers has also pointed to other potential biological activities, such as antimicrobial properties, suggesting that the core chemical structure may be a scaffold for other applications. researchgate.netsciforum.netscispace.comresearchgate.net
| Research Area | Key Unanswered Questions | Potential Impact |
|---|---|---|
| Molecular Pharmacology | What are the specific receptor targets for this compound's convulsant effects? How does its binding profile differ from alpha-chloralose? | Identification of novel pathways in seizure generation; development of new pharmacological tools. |
| Metabolism & Toxicology | What are the primary metabolic pathways and metabolites of this compound? Are the metabolites biologically active? | Better understanding of its toxicity; improved interpretation of in-vivo data from chloralose mixtures. |
| Neuroscience Tool Development | Can purified this compound serve as a reliable experimental model for studying epilepsy or neuronal hyperexcitability? | Provides a new chemical tool for studying the neurobiology of seizures and the efficacy of antiepileptic drugs. |
Q & A
Q. What analytical methods are recommended for detecting beta-chloralose in biological samples?
this compound detection typically employs chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). These methods differentiate this compound from its isomer alpha-chloralose based on retention times and fragmentation patterns. For example, a study analyzing feline blood samples used GC-MS to monitor this compound concentrations, observing slight increases in the alpha/beta ratio over time . Researchers should validate methods using certified reference materials (e.g., CAS 16376-36-6 for alpha-chloralose and CAS 999-81-5 for this compound) to ensure specificity .
Q. How can researchers ensure reproducibility in this compound toxicity studies?
Reproducibility requires rigorous documentation of experimental conditions, including dosage, solvent systems, and animal models. For instance, studies on this compound-induced poisoning in cats should specify the administration route (e.g., oral vs. intravenous), sample collection intervals, and storage conditions to minimize degradation . Methodological transparency, as outlined in academic guidelines, is critical: include raw data in supplementary materials and adhere to standardized reporting frameworks like CONSORT for animal studies .
Q. What are the primary mechanisms of this compound toxicity in vertebrates?
this compound acts as a neurotoxic agent, primarily targeting GABAA receptors, leading to hyperexcitability and convulsions. Studies in cats have shown clinical symptoms such as ataxia and seizures, correlating with dose-dependent plasma concentrations . Researchers should design dose-response experiments to quantify thresholds for neurotoxic effects and cross-validate findings with in vitro receptor-binding assays.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
Discrepancies in toxicity data may arise from isomer impurities, analytical variability, or species-specific metabolic differences. A meta-analysis approach, as described in , can systematically compare studies by standardizing variables like isomer purity (e.g., chromatographic confirmation of this compound ≥98%) and experimental models. For example, conflicting results on LD50 values could be re-evaluated using weighted statistical models to account for sample size and methodological quality .
Q. What experimental strategies optimize the synthesis of high-purity this compound?
this compound synthesis often involves chlorination of glucose derivatives, but isomerization during purification can reduce yield. Advanced protocols recommend temperature-controlled crystallization and nuclear magnetic resonance (NMR) spectroscopy for real-time monitoring of isomer ratios. Researchers should document reaction parameters (e.g., solvent polarity, pH) and validate purity via high-performance liquid chromatography (HPLC) with chiral columns .
Q. How does this compound stability vary under different storage conditions?
Longitudinal stability studies indicate that this compound concentrations in biological matrices may increase slightly over time due to matrix effects or degradation of co-existing compounds. For instance, a 7-month study in feline blood samples showed a 5–10% increase in this compound levels, suggesting the need for controlled storage (e.g., −80°C) and stability testing during method validation .
Q. What statistical approaches are appropriate for analyzing this compound dose-response relationships?
Non-linear regression models (e.g., sigmoidal curves) are suitable for dose-response data, while mixed-effects models account for inter-individual variability in animal studies. Researchers should report confidence intervals and effect sizes, adhering to guidelines like STROBE for observational studies . For small sample sizes, Bayesian methods improve robustness by incorporating prior toxicity data .
Methodological Considerations
- Data Contradiction Analysis : Use meta-regression to identify confounding variables (e.g., isomer purity, analytical techniques) across studies .
- Experimental Design : Follow PRISMA guidelines for systematic reviews when synthesizing toxicological evidence .
- Ethical Compliance : Document animal welfare protocols and obtain certifications for humane endpoints in toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
